molecular formula C9H9FO B119259 3'-Fluoropropiophenone CAS No. 455-67-4

3'-Fluoropropiophenone

Cat. No. B119259
CAS RN: 455-67-4
M. Wt: 152.16 g/mol
InChI Key: RPMOHVRRKYJFSB-UHFFFAOYSA-N
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Description

3’-Fluoropropiophenone is a chemical compound with the molecular formula C9H9FO . It is also known as 1-(3-fluorophenyl)propan-1-one . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3’-Fluoropropiophenone involves the reaction of 1-(3-fluorophenyl)propan-1-ol with Jones reagent in acetone at 0 - 10°C for 3 hours . The reaction solution is then stirred at 0 to 10°C for an additional hour .


Molecular Structure Analysis

The molecular weight of 3’-Fluoropropiophenone is 152.1656 . The IUPAC Standard InChI is InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3’-Fluoropropiophenone is a clear, colorless oil . It has a molecular weight of 152.17 .

Scientific Research Applications

Biocatalysis and Chemical Synthesis

  • 3'-Fluoropropiophenone has been used in biocatalysis, specifically in the reduction process by Saccharomyces cerevisiae, a type of yeast. This process was optimized for the conversion of 3-chloro-4-fluoropropiophenone, achieving a 100% conversion rate under certain conditions (이해룡 et al., 2011).

Chelation-Controlled Reduction

  • Ti-based Lewis acids were used to examine the reduction of α-fluoropropiophenone, a compound related to 3'-Fluoropropiophenone. This study showed how chelation control can influence the diastereoselectivity of conversion to an α-fluoro alcohol, providing insights into controlled chemical synthesis processes (Mohanta et al., 2005).

Source of Difluorocarbene

  • Fluoroform, CHF3, a compound similar to 3'-Fluoropropiophenone, has been used as a difluorocarbene source. This is significant for the synthesis of difluoromethoxy and difluorothiomethoxy derivatives, demonstrating the compound's utility in creating complex fluorinated organic compounds (Thomoson & Dolbier, 2013).

Biocatalytic Synthesis

  • 3'-Fluoropropiophenone-related compounds have been synthesized biocatalytically, as seen in the creation of 2-fluoro-3-hydroxypropionic acid using E. coli. This process illustrates the potential of biocatalysis in producing fluorinated compounds, which are valuable in various applications, including medicine and materials science (Liu et al., 2022).

Asymmetric Nucleophilic Fluorination

  • The novel chiral quaternary salt (RP)-benzylmenthylmethylphenylphosphonium fluoride was synthesized and used for the asymmetric nucleophilic fluorination of 2-bromopropiophenone, yielding 2-fluoropropiophenone. This study highlights the role of fluorinated compounds like 3'-Fluoropropiophenone in asymmetric synthesis (Beaumont et al., 2001).

Metabolic Engineering

  • In the realm of metabolic engineering, derivatives of 3'-Fluoropropiophenone, such as 3-hydroxypropionic acid, have been produced using genetically engineered microorganisms. These studies provide a foundation for using biotechnology to create valuable chemicals from renewable resources (Chen et al., 2014).

Fluorophore Development

  • Fluorinated compounds, similar to 3'-Fluoropropiophenone, have been used in the development of fluorophores, which are crucial for biological imaging and studying cellular processes (Summerer et al., 2006).

Safety And Hazards

3’-Fluoropropiophenone can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMOHVRRKYJFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334578
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoropropiophenone

CAS RN

455-67-4
Record name 3'-Fluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Fluoropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G McLaughlin, N Morris, PV Kavanagh… - Drug Testing and …, 2017 - Wiley Online Library
… The reaction was carried out as described above using 3-fluoropropiophenone instead yielding 3-fluorophenmetrazine free base as a colourless oil (0.5 mmol, 0.093 g, 2%). The free …
AVR Rao, R Rao, JS Yadav… - Synthetic Communications, 2013 - Taylor & Francis
… in tetrahydrofuran (THF) gave the desired 3-fluoropropiophenone 9 in equally good yields. [ Citation 13 ] Nitration of 3-fluoropropiophenone with fuming nitric acid in methylene chloride …
Number of citations: 4 www.tandfonline.com
G McLaughlin - researchonline.ljmu.ac.uk
… The reaction was carried out as described above using 3-fluoropropiophenone instead yielding 3-fluorophenmetrazine free base as a colorless oil (0.5 mmol, 0.093 g, 2%). The free …
Number of citations: 2 researchonline.ljmu.ac.uk
K Tsujikawa, T Mikuma, K Kuwayama… - Drug testing and …, 2013 - Wiley Online Library
To overcome a number of challenges involved in analyzing methcathinone (MC) analogues, we performed gas chromatography‐mass spectrometry (GC‐MS) analysis, including …
X Du, C Guo, E Hansell, PS Doyle… - Journal of medicinal …, 2002 - ACS Publications
American trypanosomiasis, or Chagas' disease, is the leading cause of heart disease in Latin America. Currently there is an urgent need to develop antitrypanosomal therapy due to the …
Number of citations: 520 pubs.acs.org
FI Carroll, BE Blough, SW Mascarella… - Journal of medicinal …, 2010 - ACS Publications
Bupropion (2a) analogues were synthesized and tested for their ability to inhibit monoamine uptake and to antagonize the effects of human α3β4*, α4β2, α4β4, and α1* nAChRs. The …
Number of citations: 59 pubs.acs.org
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
RJ Lukas, AZ Muresan, MI Damaj… - Journal of medicinal …, 2010 - ACS Publications
… Compound 9c was synthesized by a procedure similar to that described for 9a using commercially available 3-fluoropropiophenone (8c, 5.0 g, 0.033 mol), TBDMSOTf (8.3 mL, 36.1 …
Number of citations: 61 pubs.acs.org
T HOKAMP - New Chiral Iodine (III) Reagents for Stereoselective … - orca.cardiff.ac.uk
General Procedure GP10 for the synthesis of acetyl enol ethers 298 A solution of n-BuLi (1.32 mL, 3.30 mmol, 1.1 equiv., 2.5 M in n-hexane) was added slowly at− 78 C to a solution of …
Number of citations: 0 orca.cardiff.ac.uk
LT Chang, LW Hsin
Number of citations: 0

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